1-Cyclopentyl-3-ethyl-1H-indazol-6-amine
Description
1-Cyclopentyl-3-ethyl-1H-indazol-6-amine is an indazole derivative characterized by a cyclopentyl group at position 1, an ethyl substituent at position 3, and an amino group at position 6 of the indazole core. The cyclopentyl group introduces significant steric bulk, which may enhance metabolic stability and binding affinity compared to smaller alkyl substituents like methyl or ethyl. The compound’s molecular formula is inferred as C₁₄H₁₈N₃, with structural similarities to other 1,3-disubstituted indazol-6-amine analogs documented in crystallographic and synthetic studies .
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-cyclopentyl-3-ethylindazol-6-amine |
InChI |
InChI=1S/C14H19N3/c1-2-13-12-8-7-10(15)9-14(12)17(16-13)11-5-3-4-6-11/h7-9,11H,2-6,15H2,1H3 |
InChI Key |
XNGWZXORRHWKEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=C2)N)C3CCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-Cyclopentyl-3-ethyl-1H-indazol-6-amine and related indazole derivatives:
Substituent Effects on Physicochemical Properties
- Cyclopentyl vs.
- Amino Group at Position 6: Common across all compounds, this group facilitates hydrogen bonding in crystal lattices (e.g., N–H⋯N interactions in 1,3-dimethyl analog ) and may enhance target binding in biological systems.
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